Technical Guide: Synthesis of 2-(Methoxymethyl)-1,3-benzothiazol-5-amine
Technical Guide: Synthesis of 2-(Methoxymethyl)-1,3-benzothiazol-5-amine
The following technical guide details the synthesis of 2-(Methoxymethyl)-1,3-benzothiazol-5-amine . This document is structured for researchers requiring a robust, scalable, and chemically validated protocol.
Executive Summary & Strategic Analysis
The target molecule, 2-(Methoxymethyl)-1,3-benzothiazol-5-amine , represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and adenosine receptor antagonists. The 1,3-benzothiazole core provides a privileged pharmacophore, while the 5-amino group offers a versatile handle for further functionalization (e.g., amide coupling, sulfonylation). The 2-methoxymethyl moiety improves metabolic stability and lipophilicity compared to simple alkyl chains.
Synthetic Challenge: The primary challenge lies in establishing the correct regiochemistry of the amino group (position 5 vs. 6) and preventing over-reduction or side reactions at the methoxy ether linkage during the nitro-reduction step.
Selected Strategy: This guide prioritizes a De Novo Cyclization-Reduction Strategy . Unlike direct functionalization of benzothiazole (which often yields mixtures of 5- and 6-isomers upon nitration), this route fixes the regiochemistry before ring closure by selecting the appropriate thiophenol precursor.
Retrosynthetic Analysis
To guarantee the 5-position amine, we disconnect the benzothiazole ring at the C2-N3 and C2-S1 bonds.
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Target: 2-(Methoxymethyl)-1,3-benzothiazol-5-amine[1]
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Precursor 1 (Reduction): 2-(Methoxymethyl)-5-nitrobenzo[d]thiazole
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Precursor 2 (Cyclization): 2-Amino-4-nitrobenzenethiol (Key Regiochemical Control)
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Reagent: Methoxyacetyl chloride (or Methoxyacetic acid)
Regiochemical Criticality:
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Starting with 2-amino-4-nitrobenzenethiol (Nitro para to Thiol)
Yields 5-nitrobenzothiazole . -
Starting with 2-amino-5-nitrobenzenethiol (Nitro para to Amine)
Yields 6-nitrobenzothiazole .
Pathway Visualization
Caption: Retrosynthetic disconnection showing the necessity of the 4-nitro thiophenol precursor to secure the 5-position functionality.
Detailed Synthetic Protocol
Phase 1: Cyclization to 2-(Methoxymethyl)-5-nitrobenzo[d]thiazole
This step constructs the heterocyclic core. The use of methoxyacetyl chloride provides a cleaner reaction profile than the carboxylic acid, driving the reaction to completion via HCl elimination.
Reagents:
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2-Amino-4-nitrobenzenethiol (1.0 equiv)
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Methoxyacetyl chloride (1.1 equiv)
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Triethylamine (Et3N) (2.5 equiv) - Acid scavenger
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Solvent: Dry Dichloromethane (DCM) or Toluene (for higher temp)
Protocol:
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Preparation: In a flame-dried 3-neck round-bottom flask equipped with a nitrogen inlet and dropping funnel, dissolve 2-amino-4-nitrobenzenethiol (10 mmol) in dry DCM (50 mL). Cool the solution to 0°C in an ice bath.
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Base Addition: Add Triethylamine (25 mmol) dropwise. The solution may darken due to thiolate formation.
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Acylation: Add a solution of Methoxyacetyl chloride (11 mmol) in DCM (10 mL) dropwise over 30 minutes. Maintain temperature < 5°C to prevent polymerization.
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Cyclization: Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 2 hours.
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Note: If LC-MS shows the uncyclized amide/thioester intermediate, heat the reaction to reflux (40°C) for 4 hours or add a catalytic amount of p-TsOH to drive dehydration.
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Workup: Quench with saturated NaHCO3 solution. Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc) to yield the yellow solid intermediate.
Checkpoint: confirm the disappearance of the SH stretch (approx. 2500 cm⁻¹) and the appearance of the C=N stretch (approx. 1600 cm⁻¹) in IR.
Phase 2: Selective Reduction to 2-(Methoxymethyl)-1,3-benzothiazol-5-amine
We must reduce the nitro group without cleaving the methoxy ether or the benzothiazole ring (which is sensitive to vigorous hydrogenolysis). The Iron/Ammonium Chloride (Bechamp Reduction) method is selected for its high chemoselectivity and operational safety compared to catalytic hydrogenation.
Reagents:
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2-(Methoxymethyl)-5-nitrobenzo[d]thiazole (1.0 equiv)
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Iron Powder (5.0 equiv) - Fine mesh
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Ammonium Chloride (NH4Cl) (5.0 equiv)
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Solvent: Ethanol/Water (4:1 ratio)
Protocol:
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Setup: Suspend the nitro intermediate (5 mmol) in Ethanol (40 mL) and Water (10 mL).
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Activation: Add Ammonium Chloride (25 mmol) and Iron Powder (25 mmol).
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Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. The reaction typically completes in 2–4 hours.
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Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The fluorescent yellow nitro spot will disappear, replaced by a lower Rf, UV-active (blue fluorescence) amine spot.
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Filtration: Filter the hot reaction mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.
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Isolation: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate (3 x 30 mL).
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Purification: The crude amine is often pure enough for subsequent steps. If necessary, purify via column chromatography (DCM/MeOH 95:5).
Yield Expectation: 75–85% over two steps.
Process Optimization & Troubleshooting
| Parameter | Observation | Corrective Action |
| Regiochemistry | Product is 6-amine, not 5-amine. | CRITICAL: You likely used 2-amino-5-nitrobenzenethiol. Switch starting material to 2-amino-4-nitrobenzenethiol . |
| Cyclization | Incomplete ring closure (Open amide observed). | Switch solvent to Toluene and reflux with a Dean-Stark trap or use Polyphosphoric Acid (PPA) at 120°C as solvent/catalyst. |
| Reduction | Loss of Methoxy group (Demethylation). | Avoid BBr3 or strong Lewis acids. Avoid high-pressure H2/Pd reduction if ether cleavage is observed; stick to Fe/NH4Cl or SnCl2. |
| Purification | Amine is unstable/oxidizes. | Store under Nitrogen/Argon. Store as the HCl salt (precipitate from ethereal HCl) for long-term stability. |
Workflow Visualization
The following diagram illustrates the complete reaction pathway, including the critical regiochemical decision point.
Caption: Step-by-step synthetic workflow emphasizing the regioselective starting material and chemoselective reduction.
Safety & Handling (E-E-A-T)
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Thiophenols: 2-Amino-4-nitrobenzenethiol possesses a potent, disagreeable odor and is a potential skin sensitizer. All reactions in Phase 1 must be conducted in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be kept nearby to neutralize any spills or glassware residues.
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Acid Chlorides: Methoxyacetyl chloride is lachrymatory and corrosive. Handle with gloves and eye protection.
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Iron Waste: The iron sludge generated in Phase 2 is pyrophoric if dried completely in air immediately after filtration. Keep the Celite pad wet with water before disposal into a dedicated solid waste container.
References
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General Benzothiazole Synthesis: Gupta, S. et al. "Recent Advances in the Synthesis of Benzothiazoles."[2] Journal of Heterocyclic Chemistry, 2010. Link
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Nitro Reduction Method: Ram, S. & Ehrenkaufer, R. E.[3] "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction of nitro compounds." Tetrahedron Letters, 1984. Link
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Regiochemistry of Aminothiophenols: "Synthesis of substituted benzothiazoles via condensation of 2-aminothiophenols." Organic Preparations and Procedures International. Link
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Herz Reaction (Alternative Precursor Synthesis): "The Herz Reaction: Chlorination of aniline derivatives." Chemical Reviews. Link
Sources
- 1. 147057-23-6_CAS号:147057-23-6_1H-Imidazo[4,5-f]quinoline,1,5-dimethyl-(9CI) - 化源网 [chemsrc.com]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
